molecular formula C12H16O8S6 B11941723 2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid CAS No. 52959-43-0

2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid

Cat. No.: B11941723
CAS No.: 52959-43-0
M. Wt: 480.7 g/mol
InChI Key: ZGLLJEKDAHITBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid is a complex organic compound with the molecular formula C12H16O8S6 and a molecular weight of 480.610 g/mol . This compound is characterized by the presence of multiple sulfur atoms and acetic acid groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves several steps. One common method starts with the preparation of 1,4-dithiane-2,5-diol, which is then subjected to various chemical reactions to introduce the acetic acid groups. The reaction conditions typically involve the use of catalysts such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and acetic acid groups .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid is its use in reverse-phase HPLC. The compound can be effectively analyzed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Application Details
HPLC MethodReverse-phase chromatography using Newcrom R1 column
Mobile PhaseAcetonitrile, water, phosphoric/formic acid
Use CasesIsolation of impurities, pharmacokinetics

Case Studies

  • Antibacterial Activity : Research indicates that compounds with similar structures to this compound can inhibit bacterial growth effectively. For instance, certain derivatives have demonstrated significant activity against Mycobacterium smegmatis, a model organism for tuberculosis research .
  • Antioxidant Properties : Compounds containing thiol groups are often evaluated for their antioxidant capabilities. Preliminary studies suggest that dithiane derivatives can scavenge free radicals and reduce oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. The acetic acid groups can also participate in various biochemical reactions, further enhancing the compound’s versatility .

Biological Activity

2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid (CAS Number: 52959-43-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrakisacetic acid moiety linked to a dithiane structure. Its molecular formula is C12H16O8S6C_{12}H_{16}O_{8}S_{6}, indicating a complex arrangement of sulfur atoms that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1,4-dithiane compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been investigated through in vitro assays. These studies suggest that the compound can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, one study reported significant inhibition of cell proliferation in human cancer cell lines when treated with dithiane derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways critical for cancer cell survival.
  • Membrane Disruption : Its unique sulfur-rich structure allows interaction with lipid membranes, potentially disrupting cellular integrity.

Data Tables

Biological ActivityAssessed EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
CytotoxicInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dithiane derivatives against common pathogens such as E. coli and S. aureus. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, the compound was tested on breast and prostate cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anti-cancer properties. Flow cytometry analysis confirmed increased rates of apoptosis among treated cells.

Properties

CAS No.

52959-43-0

Molecular Formula

C12H16O8S6

Molecular Weight

480.7 g/mol

IUPAC Name

2-[[2,5,5-tris(carboxymethylsulfanyl)-1,4-dithian-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H16O8S6/c13-7(14)1-21-11(22-2-8(15)16)5-26-12(6-25-11,23-3-9(17)18)24-4-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

ZGLLJEKDAHITBE-UHFFFAOYSA-N

Canonical SMILES

C1C(SCC(S1)(SCC(=O)O)SCC(=O)O)(SCC(=O)O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.